4-(phenylsulfanylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated hydrazide .
Scientific Research Applications
4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide
- 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide derivatives
- Other benzohydrazide compounds with different substituents
Uniqueness
4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H17N3OS/c24-20(23-22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-25-19-7-2-1-3-8-19/h1-14H,15H2,(H,23,24)/b22-14+ |
InChI Key |
GSSYUGCCPUGPQD-HYARGMPZSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3 |
Isomeric SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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